molecular formula C20H17Br2NO B13705531 2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline

2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline

Cat. No.: B13705531
M. Wt: 447.2 g/mol
InChI Key: PZBYAUDELNZMDC-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of two bromine atoms, a methoxy group, and a benzyl group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline typically involves the following steps:

    Bromination: The starting material, aniline, undergoes bromination to introduce bromine atoms at specific positions on the aromatic ring.

    Benzylation: The final step involves the attachment of the benzyl group to the nitrogen atom of the aniline core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.

    Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of new aniline derivatives.

Scientific Research Applications

2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The pathways involved may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(2-bromophenyl)aniline: Lacks the methoxy and benzyl groups, leading to different chemical properties.

    N-(4-Methoxybenzyl)aniline: Lacks the bromine atoms, resulting in different reactivity and applications.

    2-Bromo-N-(4-methoxybenzyl)aniline: Lacks one bromine atom, which may affect its chemical behavior.

Uniqueness

2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline is unique due to the presence of both bromine atoms and the methoxybenzyl group

Properties

Molecular Formula

C20H17Br2NO

Molecular Weight

447.2 g/mol

IUPAC Name

2-bromo-N-(2-bromophenyl)-N-[(4-methoxyphenyl)methyl]aniline

InChI

InChI=1S/C20H17Br2NO/c1-24-16-12-10-15(11-13-16)14-23(19-8-4-2-6-17(19)21)20-9-5-3-7-18(20)22/h2-13H,14H2,1H3

InChI Key

PZBYAUDELNZMDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=C2Br)C3=CC=CC=C3Br

Origin of Product

United States

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